![molecular formula C12H13NO2 B1377467 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one CAS No. 1443981-87-0](/img/structure/B1377467.png)
2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one
Overview
Description
“2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one” is a compound with the CAS Number: 1443981-87-0 . It has a molecular weight of 203.24 and its IUPAC name is 2-acetyl-1,2,3,4-tetrahydro-5H-benzo[c]azepin-5-one . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride . This results in the corresponding 2,2-dialkylated 1,3-dithiane, which is then desilylated, oxidized, and cyclized via a reductive amination .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H13NO2 . The InChI Code for this compound is 1S/C12H13NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5H,6-8H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 203.24 and its IUPAC name is 2-acetyl-1,2,3,4-tetrahydro-5H-benzo[c]azepin-5-one . The InChI Code for this compound is 1S/C12H13NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5H,6-8H2,1H3 .Scientific Research Applications
Anticonvulsant Activities
The compound 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has been synthesized and screened for its anticonvulsant activities. Studies have utilized the maximal electroshock (MES) test to evaluate its effectiveness in controlling seizures, and its neurotoxicity has been assessed through the rotarod neurotoxicity test .
Antiproliferative Activity
This compound has also been evaluated for its antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 cells. The research aims to explore its potential as an anti-cancer agent by assessing its ability to inhibit cell growth .
Anti-tumor Agents
Further research into the design and synthesis of novel anti-tumor agents has led to the development of derivatives of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one . These derivatives are designed by introducing alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs .
Biofilm Formation Inhibition
Although not directly mentioned for the exact compound, related structures have been studied for their role in inhibiting biofilm formation in bacteria such as Staphylococcus aureus. This suggests potential applications in combating bacterial infections by targeting biofilm-associated genes .
properties
IUPAC Name |
2-acetyl-3,4-dihydro-1H-2-benzazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCNRRRGVPKYNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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